Tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a chlorosulfonyl and a fluorine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the piperidine ring, followed by the introduction of the chlorosulfonyl and fluorine groups under controlled conditions. Common reagents used in these reactions include chlorosulfonic acid and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a building block in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability under various conditions make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate and tert-butyl (3R,5S)-3-chlorosulfonyl-5-hydroxypiperidine-1-carboxylate .
Uniqueness
Tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate is unique due to the presence of both chlorosulfonyl and fluorine groups on the piperidine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and drug design.
Properties
IUPAC Name |
tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO4S/c1-10(2,3)17-9(14)13-5-7(12)4-8(6-13)18(11,15)16/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTDDXBNWGKZJR-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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